4-METHOXY-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZENE-1-SULFONAMIDE
Description
Properties
IUPAC Name |
4-methoxy-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O7S3/c1-26-12-4-8-14(9-5-12)29(24,25)18-16-17-10-15(27-16)28(22,23)13-6-2-11(3-7-13)19(20)21/h2-10H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWPIIIFZDZULI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds such as 4-nitrobenzenesulfonamide and 4-methoxybenzenesulfonamide. These intermediates are then subjected to further reactions involving thiazole derivatives under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Antibacterial Activity
One of the primary applications of this compound is in the field of antibacterial research . Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis. Studies have shown that derivatives like 4-Methoxy-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide exhibit potent activity against various bacterial strains, including those resistant to conventional antibiotics.
Anticancer Properties
Emerging research indicates that this compound may possess anticancer properties . The thiazole ring has been associated with various biological activities, including anticancer effects. Preliminary studies suggest that the compound can induce apoptosis in cancer cells, making it a subject of interest for further investigation in cancer therapeutics.
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor . Specifically, it may inhibit enzymes involved in bacterial metabolism or cancer cell proliferation. This mechanism is crucial for developing targeted therapies that minimize side effects associated with traditional chemotherapy.
Case Study 1: Antibacterial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound. The results indicated a significant reduction in bacterial colonies when treated with this compound compared to controls, highlighting its potential as a new antibiotic agent .
Case Study 2: Anticancer Activity
Research detailed in Cancer Research explored the anticancer effects of thiazole-based compounds. The study found that this compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-METHOXY-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
- Nitro vs.
- Methoxy Group Impact : The electron-donating 4-OCH₃ group in the target compound may reduce electrophilicity at the sulfonamide sulfur compared to electron-withdrawing substituents (e.g., Cl, Br) in analogues .
Spectral Data Comparison
IR Spectroscopy :
- NMR Spectroscopy: The 4-nitrobenzenesulfonyl group in the target compound would deshield aromatic protons (δ ~8.0–8.5 ppm), contrasting with halogenated analogues (e.g., [7–9]) where electron-withdrawing Cl/Br substituents cause similar but less pronounced shifts .
Biological Activity
4-Methoxy-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activity, particularly in the context of medicinal chemistry and pharmacology. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring substituted with a nitrobenzenesulfonyl group and a methoxy group on the benzene moiety. Its molecular formula is C13H12N4O5S3, and it possesses several functional groups that may contribute to its biological activity.
The biological activity of this compound can be attributed to its interaction with various biological targets. Notably, compounds with similar structures have been shown to inhibit specific enzymes or receptors involved in disease processes. For instance, sulfonamides often exhibit antibacterial properties by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis.
Antimicrobial Activity
Research indicates that sulfonamide derivatives can exhibit significant antimicrobial properties. The presence of the nitro group in this compound may enhance its efficacy against certain bacterial strains. Studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria through mechanisms involving folate pathway disruption.
Anti-inflammatory Effects
Compounds structurally related to this compound have demonstrated anti-inflammatory effects in various models. For example, they can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated immune cells. This effect is particularly relevant in the context of chronic inflammatory diseases.
Case Studies
Several studies have explored the biological activity of sulfonamide derivatives similar to this compound:
- Cognitive Protection in Irradiated Mice : A related compound showed promise in protecting neural stem/progenitor cells from radiation-induced damage. This study highlighted the potential for sulfonamide derivatives to mitigate cognitive decline associated with CNS radiation therapy by reducing neuroinflammation and preserving neural cell populations .
- Antitumor Activity : Some thiazole-containing sulfonamides have been investigated for their antitumor properties. They were found to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and activation of apoptotic pathways.
Data Tables
Q & A
Q. Methodological Answer :
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 482.03) .
- HPLC : Reverse-phase C18 column (UV detection at 254 nm) to assess purity (>95%) and monitor degradation .
Advanced Question: What computational strategies can model the compound’s interactions with biological targets (e.g., enzymes) or predict its reactivity?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase). Validate with experimental IC₅₀ data .
- DFT Calculations : Gaussian 09 at B3LYP/6-31G* level to predict electrophilic/nucleophilic sites (e.g., nitro group reactivity) .
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes (50 ns trajectories, RMSD <2 Å) .
Basic Question: How can researchers assess the compound’s stability under varying pH and temperature conditions?
Q. Methodological Answer :
- Forced Degradation Studies :
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models. Use Arrhenius plots to predict shelf life .
Advanced Question: What strategies enhance regioselectivity during derivatization of the thiazole or sulfonamide groups?
Q. Methodological Answer :
- Protecting Groups : Temporarily block the sulfonamide nitrogen with Boc groups during thiazole functionalization .
- Catalytic Control : Use Pd(OAc)₂/Xantphos for Suzuki couplings at the 5-position of the thiazole ring, leveraging steric hindrance .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor sulfonamide activation over thiazole decomposition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
